molecular formula C14H31ClOSi B179833 Chlorodiisopropyl(octyloxy)silane CAS No. 184719-55-9

Chlorodiisopropyl(octyloxy)silane

Cat. No.: B179833
CAS No.: 184719-55-9
M. Wt: 278.93 g/mol
InChI Key: OMSAPTKJUUEJEM-UHFFFAOYSA-N
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Description

Chlorodiisopropyl(octyloxy)silane is an organosilicon compound characterized by a central silicon atom bonded to two isopropyl groups, one octyloxy group, and a chlorine atom. Its molecular formula is C₁₄H₃₁ClO₁Si (inferred from structural analogs), with a molecular weight of ~278.9 g/mol. This compound is primarily used in organic synthesis as a silylating agent, offering steric bulk from the isopropyl groups and hydrophobicity from the octyloxy chain. Its reactivity is influenced by the chlorine atom, which serves as a leaving group in nucleophilic substitutions or coupling reactions .

Properties

CAS No.

184719-55-9

Molecular Formula

C14H31ClOSi

Molecular Weight

278.93 g/mol

IUPAC Name

chloro-octoxy-di(propan-2-yl)silane

InChI

InChI=1S/C14H31ClOSi/c1-6-7-8-9-10-11-12-16-17(15,13(2)3)14(4)5/h13-14H,6-12H2,1-5H3

InChI Key

OMSAPTKJUUEJEM-UHFFFAOYSA-N

SMILES

CCCCCCCCO[Si](C(C)C)(C(C)C)Cl

Canonical SMILES

CCCCCCCCO[Si](C(C)C)(C(C)C)Cl

Synonyms

Silane, chlorobis(1-Methylethyl)(octyloxy)-

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Spectral Data (¹³C NMR, δ ppm)
Chlorodiisopropyl(octyloxy)silane C₁₄H₃₁ClO₁Si Cl, 2×(i-Pr), octyloxy ~278.9 Aliphatic C: 13.7–27.5; Si–O: 65.1 (expected)
Chlorodiisopropyl(1-naphthyl)silane C₁₆H₂₂ClSi Cl, 2×(i-Pr), 1-naphthyl 242.1 Aromatic C: 125.6–136.6; Si–C: 18.0–18.1
Chlorodiisopropyl(phenethyl)silane C₁₄H₂₃ClSi Cl, 2×(i-Pr), phenethyl 242.9 Aromatic C: 126.4–146.8; aliphatic C: 13.7–23.1
Chlorotriisopropylsilane C₉H₂₁ClSi Cl, 3×(i-Pr) 192.8 Aliphatic C: 11.0–18.9; Si–Cl: δ 7.16 (²⁹Si NMR)

Key Observations :

  • Steric Effects : The octyloxy group in this compound introduces significant steric hindrance compared to smaller substituents like phenyl or naphthyl. This reduces nucleophilic attack rates but enhances thermal stability .
  • Electronic Effects : Electron-donating groups (e.g., octyloxy) slightly deactivate the silicon center compared to electron-withdrawing substituents (e.g., nitrophenyl in analogs like 4af), which accelerate electrophilic substitutions .

Spectral Data and Characterization

  • ¹³C NMR : The octyloxy chain produces distinct aliphatic signals (δ 13.7–27.5 ppm), while aromatic substituents (e.g., in 1-naphthyl analogs) show peaks at δ 125.6–136.6 ppm .
  • ²⁹Si NMR : The silicon environment in this compound is less shielded (δ ~7–10 ppm) compared to triisopropylsilanes (δ 7.16 ppm) due to reduced symmetry .
  • HRMS : Molecular ion peaks (e.g., [M]+ at m/z 242.1491 for Chlorodiisopropyl(naphthalen-2-yl)silane) confirm structural integrity .

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